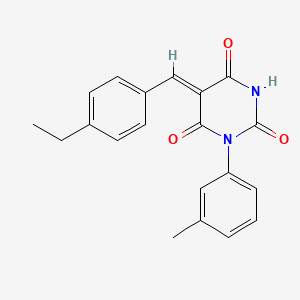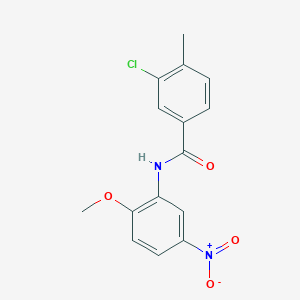![molecular formula C16H15N3OS B5778033 4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5778033.png)
4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazole family, which has been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of 4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol is not fully understood. However, several studies have suggested that this compound acts by inhibiting the activity of enzymes involved in key metabolic pathways. For instance, it has been reported to inhibit the activity of succinate dehydrogenase, which is an important enzyme involved in the mitochondrial electron transport chain.
Biochemical and Physiological Effects
Studies have shown that 4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol exhibits several biochemical and physiological effects. For instance, it has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, this compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell wall synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol in lab experiments is its potent biological activity. This compound exhibits potent cytotoxicity against cancer cells and is also effective against fungi and bacteria. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been reported to exhibit toxicity towards normal cells at high concentrations.
Zukünftige Richtungen
Several future directions for the research on 4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol can be identified. One of the significant future directions is the development of novel agrochemicals based on this compound. Additionally, further studies are required to understand the mechanism of action of this compound fully. This will aid in the development of more potent and selective drugs based on this compound. Finally, more research is required to investigate the toxicity of this compound and its potential side effects. This will aid in the development of safe and effective drugs based on this compound.
Conclusion
In conclusion, 4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol is a chemical compound with significant potential in various fields. Its potent biological activity makes it a promising candidate for the development of novel agrochemicals and anticancer drugs. However, further research is required to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol involves the reaction of 1-naphthylmethylamine with allylisothiocyanate in the presence of triethylamine and ethanol. The resulting product is then reacted with 4,5-diamino-1,2,4-triazole in the presence of sulfuric acid to obtain the final product. This synthetic route has been reported to yield a high purity product with a good yield.
Wissenschaftliche Forschungsanwendungen
Several studies have investigated the potential applications of 4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol in various fields. One of the significant applications of this compound is in the field of agriculture. It has been reported to possess fungicidal and bactericidal properties, making it a potential candidate for the development of novel agrochemicals. Additionally, this compound has also been studied for its anticancer properties. It has been reported to exhibit potent cytotoxicity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
3-(naphthalen-1-yloxymethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-2-10-19-15(17-18-16(19)21)11-20-14-9-5-7-12-6-3-4-8-13(12)14/h2-9H,1,10-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKDKYBPLTVNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)COC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(naphthalen-1-yloxymethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5777957.png)

![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5777985.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5777996.png)

![4-[4-(benzyloxy)benzyl]morpholine](/img/structure/B5778005.png)

![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5778014.png)

![6-methyl-2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5778036.png)
![1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B5778038.png)
![ethyl 2-{[(2-furoylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5778040.png)
![3-(4-chlorophenyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5778041.png)
